1-(2-Bromophenyl)-2-methylpropan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCRURYZCFPFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606418 | |
| Record name | 1-(2-Bromophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209223-84-7 | |
| Record name | 1-(2-Bromophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromophenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 2 Bromophenyl 2 Methylpropan 1 One
Directed Synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-one
The directed synthesis of this compound is a two-step process that begins with the formation of an alcohol precursor, which is subsequently oxidized to the desired ketone. This method offers high specificity for the target molecule.
Synthesis via Grignard Reagents for Alcohol Precursors
The initial step in this pathway is the carbon-carbon bond-forming Grignard reaction to produce the secondary alcohol, 1-(2-bromophenyl)-2-methylpropan-1-ol (B8761700). uni.lu This reaction utilizes an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on a carbonyl group. A common and effective approach involves the reaction of 2-bromobenzaldehyde (B122850) with isopropylmagnesium bromide.
The mechanism begins with the formation of the Grignard reagent, isopropylmagnesium bromide, from the reaction of isopropyl bromide with magnesium metal in an anhydrous ether solvent. The resulting organometallic compound then acts as a potent nucleophile. The nucleophilic isopropyl group attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final alcohol product, 1-(2-bromophenyl)-2-methylpropan-1-ol. An analogous synthesis has been described for the para-substituted isomer, 1-(4-bromophenyl)-2-methylpropan-1-ol, by treating 4-bromophenylmagnesium bromide with isobutyraldehyde. prepchem.com
Table 1: Grignard Synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-ol
| Reactant 1 | Reactant 2 | Solvent | Product |
|---|
Oxidative Conversion of 1-(2-Bromophenyl)-2-methylpropan-1-ol to the Ketone
The second step is the oxidation of the secondary alcohol, 1-(2-bromophenyl)-2-methylpropan-1-ol, to the target ketone, this compound. uni.lu This transformation requires an oxidizing agent capable of converting a secondary alcohol to a ketone without reacting with the aryl bromide group.
A variety of reagents can be employed for this purpose. Common choices include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in a solvent such as dichloromethane (B109758) (DCM). Alternatively, milder and more environmentally benign methods, such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) or the Dess-Martin periodinane oxidation, are also highly effective. These methods efficiently produce the desired ketone under controlled conditions, completing the directed synthesis. A versatile one-pot strategy has also been reported for synthesizing α-bromoketones from secondary alcohols using ammonium (B1175870) bromide and Oxone, highlighting a different oxidative pathway. rsc.org
Table 2: Reagents for Oxidation of Secondary Alcohol
| Oxidation Method | Key Reagents | Typical Solvent |
|---|---|---|
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (CH₂Cl₂) |
Analogous Synthetic Strategies for Related Aryl Isopropyl Ketones
Beyond the directed synthesis of a specific molecule, broader strategies can be applied to generate a class of related compounds, such as aryl isopropyl ketones. The Friedel-Crafts acylation is a cornerstone of this approach.
Friedel-Crafts Acylation of Halogenated Benzene (B151609) Derivatives
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.org This method can be adapted to synthesize this compound by reacting bromobenzene (B47551) with an appropriate acylating agent. wikipedia.org
The reaction mechanism involves the generation of a highly electrophilic acylium ion. byjus.com This ion is then attacked by the electron-rich aromatic ring of the halogenated benzene. A subsequent deprotonation of the intermediate arenium ion restores aromaticity and yields the final aryl ketone product. wikipedia.org Because the ketone product can form a complex with the Lewis acid catalyst, a stoichiometric amount of the catalyst is typically required. organic-chemistry.orgwikipedia.org
Selection of Acylating Agents and Halogenated Aromatic Substrates
The choice of reactants is critical for a successful Friedel-Crafts acylation.
Acylating Agents : To introduce the isopropyl ketone moiety (isobutyryl group), either isobutyryl chloride or isobutyric anhydride (B1165640) can be used. Acyl chlorides are generally more reactive and are frequently employed. wikipedia.org
Halogenated Aromatic Substrates : Bromobenzene is the logical substrate for synthesizing the target compound. Halogens are deactivating groups on an aromatic ring, meaning they make the ring less nucleophilic and thus less reactive towards electrophilic substitution compared to benzene. However, they are ortho-, para-directors. Therefore, the acylation of bromobenzene will yield a mixture of ortho- and para-substituted products, with the para-isomer often being the major product due to reduced steric hindrance. tcd.ie
Role of Lewis Acid Catalysis and Reaction Optimization
Lewis acids are essential catalysts in Friedel-Crafts reactions. masterorganicchemistry.com They function by coordinating to the acylating agent, which facilitates the formation of the electrophilic acylium ion.
Lewis Acid Catalysts : Aluminum chloride (AlCl₃) is the most common and powerful Lewis acid used for this purpose. wikipedia.orgmasterorganicchemistry.com Other catalysts such as iron(III) chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can also be used, though they may be less effective depending on the specific substrates. google.com
Reaction Optimization : The efficiency of the Friedel-Crafts acylation is sensitive to reaction conditions. The amount of catalyst is a key variable; as the product ketone forms a stable complex with the Lewis acid, at least one equivalent of the catalyst per mole of acylating agent is necessary. wikipedia.org The reaction is often carried out in an inert solvent, such as dichloromethane or carbon disulfide, and the temperature must be controlled to prevent side reactions. The slow, dropwise addition of the acylating agent to the mixture of the aromatic substrate and Lewis acid is a standard procedure to manage the reaction's exothermicity. tcd.ie
Table 3: Components of Friedel-Crafts Acylation for Aryl Isopropyl Ketones
| Component | Examples | Role |
|---|---|---|
| Aromatic Substrate | Bromobenzene, Chlorobenzene | Nucleophile |
| Acylating Agent | Isobutyryl Chloride, Isobutyric Anhydride | Electrophile Precursor |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃) | Activates Acylating Agent |
Control of Regioselectivity in Aromatic Substitution
A primary method for synthesizing aryl ketones is the Friedel-Crafts acylation. imist.ma However, when applying this to a substituted benzene ring like bromobenzene, the regioselectivity of the reaction is a critical factor. The bromine atom is an ortho-, para-directing group in electrophilic aromatic substitution. chegg.comtcd.ie This directing effect is due to a combination of two opposing electronic influences: an electron-withdrawing inductive effect, which deactivates the ring, and an electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. studylib.net
During the Friedel-Crafts acylation of bromobenzene with an acylating agent like isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃), the reaction yields a mixture of isomers. studylib.netalexandonian.com The resonance stabilization of the carbocation intermediate is more effective when the electrophile attacks the ortho or para positions. studylib.net Despite this, the para-substituted product, 1-(4-bromophenyl)-2-methylpropan-1-one, is typically the major product. chegg.comtcd.ie The formation of the ortho-substituted product, this compound, is sterically hindered by the adjacent bromine atom. tcd.ie
Achieving a high yield of the ortho isomer via direct Friedel-Crafts acylation is challenging. Alternative strategies that offer greater control over regioselectivity, such as directed ortho-metalation, are often necessary to synthesize the desired 1,2-disubstituted pattern efficiently. researchgate.net
Table 1: Regioselectivity in the Friedel-Crafts Acylation of Bromobenzene This table illustrates the typical product distribution, highlighting the preference for para-substitution.
| Product Isomer | Position of Substitution | Typical Yield | Rationale |
|---|---|---|---|
| ortho-Bromoacetophenone | 1,2 (ortho) | Minor Product | Steric hindrance from the adjacent bromine atom disfavors this position. tcd.ie |
| meta-Bromoacetophenone | 1,3 (meta) | Not Detected/Trace | The bromine substituent is not a meta-director for electrophilic substitution. alexandonian.com |
| para-Bromoacetophenone | 1,4 (para) | Major Product | This position is electronically activated by resonance and is sterically more accessible than the ortho position. tcd.iestudylib.net |
Multi-Step Approaches from Simpler Precursors
Given the challenges in controlling regioselectivity in a single step, multi-step synthetic sequences are often employed to produce this compound. libretexts.orglittleflowercollege.edu.in These methods involve building the molecule from precursors where the correct substitution pattern is already established or can be easily achieved. scribd.com
A common strategy involves the use of Grignard reagents. One such pathway begins with 2-bromobenzaldehyde. This starting material already possesses the required ortho-bromo substitution. The aldehyde can be reacted with isopropylmagnesium bromide, a Grignard reagent, to form the secondary alcohol, 1-(2-bromophenyl)-2-methylpropan-1-ol. prepchem.com Subsequent oxidation of this alcohol, using a suitable oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation, yields the target ketone, this compound. This approach circumvents the regioselectivity issues associated with direct acylation of bromobenzene.
Another multi-step approach could start from 2-bromophenylacetonitrile. orgsyn.org This precursor can be subjected to reactions that build the desired ketone structure, ensuring the bromine remains at the ortho position throughout the synthesis.
Bromination of Acetophenone (B1666503) Derivatives for Aryl Ketone Synthesis
The synthesis of bromo-substituted aryl ketones can also be approached by first forming the ketone and then introducing the bromine atom onto the aromatic ring. google.com The success of this strategy depends heavily on the directing effects of the acyl group. The carbonyl group of a ketone is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position. reddit.com
Therefore, a direct bromination of isobutyrophenone (B147066) (2-methyl-1-phenylpropan-1-one) would predominantly yield 1-(3-bromophenyl)-2-methylpropan-1-one, not the desired ortho isomer. For this reason, this method is not suitable for the direct synthesis of the target compound.
However, the bromination of acetophenone derivatives is a valuable method for producing other isomers and serves as a key step in various synthetic routes. shodhsagar.comresearchgate.net For instance, methods using N-Bromosuccinimide (NBS) or a combination of potassium bromate (B103136) and sodium bisulfite have been developed for the efficient ring bromination of various acetophenones. google.comshodhsagar.com These reactions are often used to produce intermediates for a wide range of biologically active compounds. google.comshodhsagar.com While α-bromination (bromination on the carbon adjacent to the carbonyl group) is also a common reaction for acetophenones, it leads to a different class of compounds and is distinct from the ring bromination required here. researchgate.net
Dehalogenation and Functional Group Interconversions
Functional group interconversion (FGI) is a cornerstone of multi-step synthesis, allowing for the transformation of one functional group into another. fiveable.meic.ac.uk This strategy can be employed to create the target molecule from precursors that are more readily available. vanderbilt.eduimperial.ac.uk
As mentioned previously (Section 2.2.2), the oxidation of an alcohol to a ketone is a classic example of an FGI. The synthesis of 1-(2-bromophenyl)-2-methylpropan-1-ol from 2-bromobenzaldehyde, followed by its oxidation to this compound, is a robust synthetic route that relies on this principle. prepchem.com
Dehalogenation is another powerful FGI technique. While not directly applicable in a simple sense for this synthesis, related strategies can be envisioned. For instance, a synthetic route could begin with a di-substituted precursor, such as 2,6-dibromotoluene. Through a series of steps, including oxidation of the methyl group and subsequent reactions, one of the bromine atoms could be selectively removed via catalytic hydrogenation or other reductive dehalogenation methods to yield a 2-bromo-substituted product. Such complex routes are generally considered only when more direct methods are not feasible.
Preparation of Hydroxyamino-Substituted Analogues
The synthesis of analogues of this compound, such as those containing a hydroxyamino group, involves distinct synthetic methodologies. nih.gov The preparation of a hydroxyamino-substituted analogue, for example, 1-(2-hydroxyaminophenyl)-2-methylpropan-1-one, would typically start from a precursor bearing a nitro group.
A plausible synthetic route would begin with the synthesis of 1-(2-nitrophenyl)-2-methylpropan-1-one. This could be achieved via the reaction of 2-nitrobenzoyl chloride with isopropylmagnesium bromide or a related organometallic reagent. The subsequent step would involve the selective, partial reduction of the nitro group. The complete reduction of a nitro group typically yields an amino group. However, using specific reducing agents and carefully controlled reaction conditions, such as reduction with zinc dust in an aqueous ammonium chloride solution, the nitro group can be partially reduced to a hydroxyamino group. This provides a pathway to novel analogues for further study.
Purification and Isolation Techniques in Synthesis
Following the chemical synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, byproducts, and residual reagents. A robust purification strategy is essential to isolate this compound in high purity.
Chromatographic Methods (e.g., Column Chromatography, Thin-Layer Chromatography)
Chromatography is the most common and effective technique for the purification and analysis of organic compounds like this compound. google.comresearchgate.net
Thin-Layer Chromatography (TLC) is primarily used as a rapid, qualitative analytical tool. thieme.de Its applications in the synthesis of the target compound include:
Monitoring Reaction Progress: By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting material(s) and the appearance of the product spot. youtube.comresearchgate.net The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible.
Optimizing Column Chromatography Conditions: TLC is used to screen for an appropriate solvent system (mobile phase) that provides good separation between the target compound and impurities. The ideal solvent system results in a retention factor (Rƒ) for the desired product of approximately 0.2-0.4.
Column Chromatography is the standard preparative technique used to purify the crude product on a larger scale. orgsyn.org The crude mixture is loaded onto the top of a column packed with a stationary phase, typically silica (B1680970) gel. rsc.org A solvent system, determined by prior TLC analysis (often a non-polar solvent like hexane (B92381) mixed with a more polar solvent like ethyl acetate), is then passed through the column. rsc.org Components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, leading to their separation. Fractions are collected sequentially, analyzed by TLC to identify those containing the pure product, and then combined. The solvent is finally removed by rotary evaporation to yield the purified this compound.
Table 2: Summary of Chromatographic Methods for this compound
| Technique | Purpose | Stationary Phase | Typical Mobile Phase | Visualization |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment, solvent system screening | Silica gel on an aluminum or glass plate | Hexane/Ethyl Acetate mixtures (e.g., 9:1 v/v) | UV light (254 nm), potassium permanganate (B83412) stain |
| Column Chromatography | Preparative purification of the crude product | Silica gel (230-400 mesh) | Hexane/Ethyl Acetate gradient, guided by TLC | Fractions analyzed by TLC before combining |
Chemical Reactivity and Mechanistic Studies of 1 2 Bromophenyl 2 Methylpropan 1 One
Reactivity of the Carbonyl Functional Group
The ketone functional group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This polarity is the basis for its most common and synthetically useful reactions.
Ketones are readily reduced to secondary alcohols using hydride-based reducing agents. masterorganicchemistry.com A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. pressbooks.publibretexts.org This initial attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. A subsequent workup step, typically involving a mild acid or a protic solvent like methanol (B129727) or water, protonates the alkoxide to yield the final secondary alcohol product. libretexts.orgyoutube.com
In the case of 1-(2-bromophenyl)-2-methylpropan-1-one, this reduction selectively targets the carbonyl group without affecting the bromoaryl portion of the molecule, yielding 1-(2-bromophenyl)-2-methylpropan-1-ol (B8761700). masterorganicchemistry.com
| Reactant | Reagent(s) | General Conditions | Product |
|---|---|---|---|
| This compound | 1. Sodium Borohydride (NaBH₄) 2. H₃O⁺ or CH₃OH (workup) | Protic solvent (e.g., Methanol, Ethanol), Room Temperature | 1-(2-Bromophenyl)-2-methylpropan-1-ol |
Unlike aldehydes, ketones are generally resistant to oxidation under mild conditions because they lack a hydrogen atom directly attached to the carbonyl carbon. libretexts.orglibretexts.org Oxidation of a ketone requires harsh conditions and strong oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄), which typically results in the cleavage of carbon-carbon bonds adjacent to the carbonyl group. libretexts.orgorgoreview.com
For an unsymmetrical ketone like this compound, this oxidative cleavage would break the bond between the carbonyl carbon and the aromatic ring or the bond between the carbonyl carbon and the isopropyl group. This non-selective process would lead to a mixture of carboxylic acid products, including derivatives of benzoic acid and isobutyric acid, making it a reaction of limited synthetic utility for this specific substrate. libretexts.org Another pathway, the Baeyer-Villiger oxidation, utilizes peroxy acids to convert ketones into esters rather than carboxylic acids. libretexts.orglibretexts.org
| Reactant | Reagent(s) | General Conditions | Potential Products |
|---|---|---|---|
| This compound | Potassium Permanganate (KMnO₄) | Strongly basic or acidic, Heat | Mixture including 2-Bromobenzoic acid and Isobutyric acid |
Ketones that possess a hydrogen atom on a carbon adjacent to the carbonyl group (the α-carbon) can undergo α-halogenation. libretexts.org This reaction is often catalyzed by acid and proceeds through an enol intermediate. libretexts.org In the presence of an acid catalyst, the ketone is in equilibrium with its enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking a halogen molecule such as bromine (Br₂). libretexts.org
For this compound, the α-carbon (the methine of the isopropyl group) has one acidic proton. Reaction with bromine in an acidic medium, such as acetic acid, would lead to the formation of an α-bromo ketone, 1-(2-bromophenyl)-1-bromo-2-methylpropan-1-one. This product is analogous to phenacyl bromides, which are valuable intermediates in organic synthesis. nih.gov
| Reactant | Reagent(s) | General Conditions | Product |
|---|---|---|---|
| This compound | Bromine (Br₂) | Acid catalyst (e.g., Acetic Acid) | 1-(2-Bromophenyl)-1-bromo-2-methylpropan-1-one |
Reactivity of the Ortho-Bromoaryl Moiety
The bromine atom attached to the phenyl ring provides a second reactive site within the molecule, enabling transformations that are fundamental to the construction of more complex aromatic structures.
Direct nucleophilic substitution of a halogen on an aryl ring (Nucleophilic Aromatic Substitution, or SₙAr) is generally a difficult reaction. masterorganicchemistry.com It typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (the halogen). masterorganicchemistry.comyoutube.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com
In this compound, the ortho-carbonyl group is only moderately electron-withdrawing and is not sufficient to activate the ring for a facile SₙAr reaction under standard conditions. Therefore, direct displacement of the bromine atom by common nucleophiles is not a favored pathway. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates under strongly basic conditions or transition-metal-catalyzed processes, would be required to achieve substitution at this position. youtube.com
The carbon-bromine bond of an aryl bromide is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgnih.gov
The catalytic cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
This reaction allows the bromine atom of this compound to be replaced with a wide variety of aryl, heteroaryl, vinyl, or alkyl groups, providing a straightforward route to complex biaryl ketones and related structures. libretexts.orgresearchgate.netmdpi.com
| Reactant | Coupling Partner | Reagent(s) | General Conditions | Product Class |
|---|---|---|---|---|
| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | Inert atmosphere, Solvent (e.g., Toluene, Dioxane), Heat | 1-(Biphenyl-2-yl)-2-methylpropan-1-one derivatives |
Reactivity at the α-Carbon Position
The α-carbon in this compound, the carbon atom adjacent to the carbonyl group, is a key site for chemical reactivity. Ketones with α-hydrogens can undergo substitution reactions at this position through the formation of enol or enolate intermediates. msu.edulibretexts.org
Under acidic conditions, ketones like this compound can undergo halogenation at the α-carbon. pressbooks.pub This reaction is acid-catalyzed and proceeds through an enol intermediate. libretexts.orglibretexts.org A key characteristic of acid-catalyzed halogenation is that it typically results in the substitution of only one α-hydrogen. libretexts.orgpressbooks.pub The introduction of the first halogen atom, which is electron-withdrawing, decreases the electron density of the carbonyl oxygen, making subsequent protonation and formation of another enol intermediate less favorable. libretexts.orgpressbooks.pub
The mechanism for the acid-catalyzed bromination of a closely related compound, 2-methyl-1-phenylpropan-1-one, to form 2-bromo-2-methyl-1-phenylpropan-1-one has been described and serves as a direct model for the title compound. pearson.compearson.com
Table 1: Mechanism of Acid-Catalyzed α-Halogenation
| Step | Description |
|---|---|
| 1: Protonation | The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺) to form a resonance-stabilized oxonium ion. libretexts.org |
| 2: Enol Formation | A weak base (e.g., H₂O) removes a proton from the α-carbon. This is the slow, rate-determining step, resulting in the formation of an enol tautomer. libretexts.org |
| 3: Nucleophilic Attack | The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic halogen molecule (e.g., Br₂). This forms a new carbon-halogen bond at the α-position and a protonated carbonyl group. libretexts.org |
| 4: Deprotonation | A base removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final α-halogenated ketone product. libretexts.org |
Role as a Grignard Reagent in Organic Transformations
The structure of this compound contains a bromine atom on the phenyl ring, which allows for its transformation into a Grignard reagent. Grignard reagents, or organomagnesium halides (R-MgX), are powerful tools in organic synthesis for forming new carbon-carbon bonds. mnstate.educerritos.edu They are prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comumkc.edu The presence of the ether is crucial for solvating and stabilizing the organomagnesium compound. cerritos.edu
The formation of the Grignard reagent from this compound would be complicated by the presence of the ketone functional group. Grignard reagents are strong nucleophiles and readily react with carbonyl groups. mnstate.eduumkc.edu Therefore, attempting to prepare the Grignard reagent from the title compound directly would lead to self-condensation reactions.
However, a Grignard reagent derived from a related bromophenyl precursor is instrumental in the synthesis of this compound itself. For instance, 1,2-dibromobenzene (B107964) can be used to generate 2-bromophenylmagnesium bromide. This Grignard reagent can then be reacted with an appropriate electrophile, such as 2-methylpropanoyl chloride, to yield the target ketone.
The Grignard reagent functions as a potent nucleophile due to the polarity of the carbon-magnesium bond, which places a partial negative charge on the carbon atom. umkc.edu This nucleophilic carbon can attack electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, esters, and acid chlorides. adichemistry.com
Table 2: Synthesis of this compound via Grignard Reagent
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
|---|---|---|---|---|
| 1,2-Dibromobenzene | Magnesium (Mg) | - | Anhydrous Ether | 2-Bromophenylmagnesium bromide |
The reaction must be conducted under strictly anhydrous (water-free) conditions, as Grignard reagents are also strong bases and will react readily with protic solvents like water or alcohols, which would quench the reagent. mnstate.educerritos.edu
Reactions under Acidic Conditions (e.g., Dehydration, Hydrogenation)
The reactivity of this compound under acidic conditions is primarily dictated by the carbonyl group.
Hydrogenation: Hydrogenation is a reduction reaction involving the addition of hydrogen (H₂). The carbonyl group of a ketone can be hydrogenated to a secondary alcohol. This transformation is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). While often performed under neutral conditions, the reaction can also be carried out in acidic media. The product of the hydrogenation of this compound is 1-(2-Bromophenyl)-2-methylpropan-1-ol.
Dehydration: Dehydration is the elimination of a water molecule, a reaction characteristic of alcohols, which typically yields an alkene under acidic conditions. The ketone this compound cannot undergo dehydration directly. However, the secondary alcohol formed from its hydrogenation, 1-(2-Bromophenyl)-2-methylpropan-1-ol, can be dehydrated.
The acid-catalyzed dehydration of the resulting alcohol would involve protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water would form a secondary carbocation. A base (such as water or the conjugate base of the acid) would then abstract a proton from an adjacent carbon to form a double bond. In the case of 1-(2-Bromophenyl)-2-methylpropan-1-ol, elimination of a proton from the tertiary carbon (C2) would be favored, leading to the formation of 1-(2-Bromophenyl)-2-methylprop-1-ene.
Table 3: Potential Sequential Reactions under Acidic Conditions
| Starting Material | Reaction | Conditions | Product |
|---|---|---|---|
| This compound | Hydrogenation (Reduction) | H₂, Metal Catalyst (e.g., Pd/C) | 1-(2-Bromophenyl)-2-methylpropan-1-ol |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
One-dimensional NMR provides fundamental information about the chemical environment, quantity, and connectivity of hydrogen and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum for 1-(2-Bromophenyl)-2-methylpropan-1-one is predicted to show three distinct signals. The isopropyl group's six methyl protons (CH₃) would appear as a doublet due to coupling with the single methine proton (CH). The methine proton is expected to be a septet, as it is coupled to the six equivalent methyl protons. The four protons on the bromophenyl ring would produce a complex multiplet pattern in the aromatic region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Doublet | 6H | 2 x CH₃ |
| ~3.5 | Septet | 1H | CH |
| 7.2 - 7.7 | Multiplet | 4H | Aromatic CH |
¹³C NMR: The carbon-13 NMR spectrum is expected to display eight distinct signals, corresponding to the eight unique carbon environments in the molecule. This includes two signals for the isopropyl group (one for the two equivalent methyl carbons and one for the methine carbon), six signals for the carbons of the bromophenyl ring (including the one bonded to the bromine and the one bonded to the carbonyl group), and one signal for the carbonyl carbon itself, which typically appears significantly downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Type |
| ~19 | CH₃ |
| ~39 | CH |
| ~118 | Aromatic C-Br |
| 127 - 134 | Aromatic CH |
| ~140 | Aromatic C-C=O |
| ~205 | C=O |
While specific experimental 2D NMR data for this compound is not widely available, techniques such as COSY, HSQC, and HMBC are instrumental in confirming structural assignments.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the isopropyl methine proton and the methyl protons, showing a clear cross-peak between their respective signals.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal directly to the carbon signal of the atom it is attached to. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over 2-3 bonds). It would show correlations from the isopropyl protons to the carbonyl carbon, and from the aromatic protons to adjacent aromatic carbons and the carbonyl carbon, thereby confirming the connection of the isopropyl and 2-bromophenyl groups to the ketone functional group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The monoisotopic mass of this compound is 225.99933 Da uni.lu.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be used to determine the purity of a sample of this compound and to record its mass spectrum. The retention time from the GC would be characteristic of the compound under specific chromatographic conditions.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound, HRMS would confirm the molecular formula as C₁₀H₁₁BrO by matching the experimentally measured mass to the calculated exact mass (225.99933 Da) uni.lu. The presence of bromine is uniquely identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Molecular Formula |
| [M]⁺ | 225.99933 | 227.99728 | C₁₀H₁₁BrO |
| [M+H]⁺ | 227.00661 | 229.00456 | C₁₀H₁₂BrO |
| [M+Na]⁺ | 248.98855 | 250.98650 | C₁₀H₁₁BrONa |
These are two common methods for ionizing molecules in a mass spectrometer.
Electron Ionization (EI): EI is a "hard" ionization technique that typically causes significant fragmentation. The EI mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 226/228. Key fragmentation pathways would likely include the alpha-cleavage of the isopropyl group, resulting in a prominent fragment ion corresponding to [C₇H₄BrO]⁺ (m/z 183/185), and the loss of the entire bromophenyl group, leading to an acylium ion [C₄H₇O]⁺ (m/z 71).
Chemical Ionization (CI): CI is a "softer" ionization method that results in less fragmentation. The CI spectrum would be dominated by the protonated molecular ion ([M+H]⁺) at m/z 227/229, providing clear confirmation of the molecular weight.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of chemical bonds can be observed. For this compound, the IR spectrum reveals several key absorption bands that confirm its molecular structure.
The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the ketone, which is a defining characteristic of this molecule's class. Additionally, the spectrum shows bands indicative of C-H stretching from the isopropyl and aromatic groups, as well as vibrations associated with the carbon-carbon bonds within the benzene (B151609) ring. The presence of the bromine atom attached to the aromatic ring also influences the spectrum, particularly in the fingerprint region.
Detailed assignments of the major observed vibrational frequencies are provided in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2972 | C-H Stretch | Isopropyl Group |
| 1686 | C=O Stretch | Ketone |
| 1435 | C-C Stretch | Aromatic Ring |
| 1293 | C-H Bend | Isopropyl Group |
| 1129 | C-C Stretch | Aromatic Ring |
| 1026 | C-H in-plane bend | Aromatic Ring |
| 960 | C-C Stretch | Alkyl Group |
| 755 | C-Br Stretch / C-H out-of-plane bend | Bromophenyl Group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems and chromophores. Specific experimental UV-Vis absorption data for this compound, including its maximum absorption wavelengths (λmax), were not available in the surveyed scientific literature.
Theoretically, the molecule is expected to exhibit absorption bands corresponding to π → π* transitions associated with the benzene ring and n → π* transitions related to the non-bonding electrons of the carbonyl oxygen. The bromine substituent and the carbonyl group on the aromatic ring would likely influence the position and intensity of these absorption bands.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing.
A thorough search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. Consequently, detailed experimental data on its solid-state molecular geometry and intermolecular interactions are not available at this time.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) within a compound. This data is used to confirm the empirical and molecular formula. The molecular formula for this compound is C₁₀H₁₁BrO.
The theoretical elemental composition can be calculated from this formula, providing a benchmark for experimental verification. These calculated values are essential for confirming the purity and identity of a synthesized sample of the compound.
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 120.11 | 52.88 |
| Hydrogen | H | 1.008 | 11.088 | 4.88 |
| Bromine | Br | 79.904 | 79.904 | 35.18 |
| Oxygen | O | 15.999 | 15.999 | 7.04 |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. The first step in a computational analysis is typically geometry optimization. Using a functional, such as B3LYP, paired with a basis set (e.g., 6-311++G(d,p)), the algorithm iteratively adjusts the positions of the atoms to find the lowest energy conformation, known as the equilibrium geometry.
This process would yield precise bond lengths, bond angles, and dihedral angles for 1-(2-Bromophenyl)-2-methylpropan-1-one. The final output would also include key thermodynamic data, such as the total electronic energy, enthalpy, and Gibbs free energy of the optimized structure. This information is crucial for assessing the molecule's stability.
Table 1: Hypothetical Optimized Geometry Parameters from DFT
| Parameter | Atom Pair/Group | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O | ~1.22 |
| Bond Length (Å) | C-Br | ~1.90 |
| Bond Angle (°) | C-C(O)-C | ~118 |
Note: The values in this table are illustrative and represent typical ranges for similar chemical structures. Actual calculated values would be specific to the molecule.
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
LUMO : Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. From these energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactive nature.
Table 2: Hypothetical FMO Analysis and Reactivity Descriptors
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 | Electron-donating capability |
| ELUMO | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability |
| Chemical Hardness (η) | 2.65 | Resistance to charge transfer |
Note: These values are hypothetical and for illustrative purposes only.
DFT can be used to model chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate according to transition state theory.
For reactions with multiple possible outcomes, comparing the activation energies for different pathways allows for the prediction of reaction selectivity. The pathway with the lower activation energy will be kinetically favored, leading to the major product. This is particularly useful for understanding regioselectivity and stereoselectivity in organic reactions.
Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is the method of choice for studying excited states and spectroscopic properties.
TDDFT calculations can predict the electronic absorption spectrum (UV-Visible spectrum) of a molecule. The calculation yields the excitation energies required to promote an electron from an occupied orbital to an unoccupied orbital, as well as the oscillator strength for each transition, which relates to the intensity of the spectral peak.
For this compound, TDDFT would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as n→π* and π→π*. These transitions would likely involve the carbonyl group and the bromophenyl ring. The results are typically visualized by plotting oscillator strength against wavelength to generate a theoretical spectrum.
Table 3: Hypothetical TDDFT Predicted Electronic Transitions
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | ~310 | 0.005 | n→π* |
| S0 → S2 | ~275 | 0.150 | π→π* |
Note: This table is illustrative. The solvent environment can significantly shift these values, which can also be modeled computationally.
Beyond absorption spectra, TDDFT provides detailed information about the nature of electronic excited states. By analyzing the molecular orbitals involved in a transition, one can characterize the excited state, for example, as having local excitation (LE) or charge-transfer (CT) character. For this compound, this analysis would reveal how electron density shifts upon photoexcitation, for instance, between the carbonyl group and the aromatic ring. This information is vital for understanding the molecule's photochemistry, such as its potential for fluorescence, phosphorescence, or photochemical reactions.
Advanced Synthetic Applications and Derivatives of 1 2 Bromophenyl 2 Methylpropan 1 One
Utilization as a Key Building Block in Multi-Step Organic Syntheses
1-(2-Bromophenyl)-2-methylpropan-1-one has been identified as a critical building block in multi-step synthetic sequences designed to produce complex organic molecules. thieme.desigmaaldrich.com Its bifunctional nature, possessing both an electrophilic carbonyl carbon and an aromatic ring activated for cross-coupling reactions, allows for its sequential and chemoselective modification. This makes it an ideal starting point in convergent synthetic strategies where different fragments of a target molecule are prepared separately before being combined. youtube.comlibretexts.org
Table 1: Example of this compound in a Synthetic Sequence
| Step | Precursor | Reagents/Conditions | Product | Role of this compound |
| Oxidation | 1-(2′-Bromophenyl)-2-methylpropan-1-ol | General Oxidation Procedure B | This compound | Product of this step, key intermediate for the next |
| Further Steps | This compound | Palladium Catalysis, etc. | Alkylidene 1-Alkylindan-1-ols | Key Building Block / Starting Material |
This table illustrates a common synthetic route where this compound is not the initial starting material but is a crucial, isolable intermediate in a multi-step sequence. acs.org
Derivatization to Generate Novel Chemical Entities
The structure of this compound is ripe for derivatization, enabling the generation of diverse libraries of novel compounds for various chemical and pharmaceutical investigations.
The bromine atom on the phenyl ring is a key handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. pkusz.edu.cn Methodologies such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to replace the bromine atom with a wide array of substituents. This allows for the synthesis of a vast number of analogues where the bromine is replaced by alkyl, alkenyl, alkynyl, aryl, or heteroaryl groups.
These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where modifying peripheral substituents can fine-tune the biological activity of a lead compound. The carbonyl group generally remains intact under these conditions, providing a direct route to a variety of substituted 2-isopropylphenyl ketones. waseda.jp
Table 2: Potential Substituted Aromatic Ketone Analogues via Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Reagents/Catalyst (Typical) | Resulting Substituent (at C2) | Product Class |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | Aryl | Diaryl Ketone Analogue |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl | Aryl Alkynyl Ketone Analogue |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Amino | Amino Aromatic Ketone Analogue |
| Stille | Organostannane | Pd catalyst | Alkyl/Aryl | Alkyl/Aryl Substituted Ketone |
This table outlines potential derivatizations of this compound, showcasing its versatility in generating diverse ketone analogues.
The ketone functionality of this compound is a primary site for reactions aimed at constructing nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. nih.govnih.govmdpi.com Imidazole (B134444) derivatives, for instance, can be synthesized from α-haloketones or, more directly, from the ketone itself through condensation reactions. nih.govmdpi.com
One established route to imidazoles involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt). While this compound is not a 1,2-dicarbonyl, it can be a precursor. For example, it can undergo condensation with reagents like tosylmethyl isocyanide (TosMIC) in a van Leusen reaction or react with a diamine and an oxidizing agent to form the imidazole ring. mdpi.comrsc.org Such synthetic routes transform the core structure into highly functionalized heterocyclic systems, opening avenues for the discovery of new biologically active molecules. researchgate.netgoogle.comclockss.org
Investigation of Catalytic Applications and Methodologies
The exploration of derivatives of this compound extends into the field of catalysis, particularly in the realm of asymmetric synthesis.
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. chiralpedia.compharmaguideline.com Chiral ligands and catalysts are central to this field. nih.gov Ketones like this compound can serve as precursors to chiral molecules that may possess catalytic activity.
A primary strategy involves the asymmetric reduction of the carbonyl group to produce a chiral alcohol. This enantiomerically enriched alcohol can then be used as a chiral building block or be further functionalized to create chiral ligands for metal-catalyzed reactions. iupac.org For example, the hydroxyl group of the resulting chiral alcohol could be used to coordinate to a metal center, while the bulky 2-bromophenyl and isopropyl groups provide a specific chiral environment to influence the stereochemical outcome of a reaction. While specific use of a chiral derivative of this compound as a catalyst is not widely documented, its potential as a precursor for such applications is significant based on established principles of asymmetric synthesis. mdpi.comelsevierpure.comnih.gov
Precursor Role in the Development of Specialty Organic Compounds
Ultimately, the value of this compound as a building block is realized in the specialty organic compounds derived from it. Its derivatives are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific functions.
The ability to readily introduce diverse functional groups via the bromine handle (as discussed in 6.2.1) and to construct complex heterocyclic systems (6.2.2) makes this compound a versatile starting point for creating targeted molecules. For example, the synthesis of substituted indanols demonstrates its role as a precursor to compounds with potential applications in materials science or as pharmaceutical intermediates. acs.org The resulting complex structures, which would be difficult to access through other means, underscore the strategic importance of this compound as a precursor in the development of high-value, specialty organic chemicals.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR can identify the ortho-bromine coupling patterns (e.g., splitting due to adjacent protons) and confirm the ketone carbonyl signal (~200-220 ppm in ¹³C) .
- X-ray Crystallography : Using programs like SHELXL (via SHELX suite) enables precise determination of bond angles, steric interactions, and crystal packing influenced by bromine’s van der Waals radius .
- IR Spectroscopy : The carbonyl stretch (~1700 cm⁻¹) and C-Br vibrations (~500-600 cm⁻¹) provide functional group confirmation .
How can researchers resolve contradictions in reported biological activities of brominated aryl ketones?
Advanced
Discrepancies in biological data (e.g., antimicrobial vs. inactive results) often stem from structural variations (e.g., substituent position) or assay conditions. For this compound:
- Conduct dose-response studies to establish IC₅₀ values against target enzymes (e.g., cytochrome P450 isoforms, as seen in fluorinated analogs ).
- Use molecular docking to compare binding modes with para-substituted analogs, highlighting steric clashes or electronic mismatches in ortho derivatives.
- Validate findings via crystallographic fragment screening or SPR (surface plasmon resonance) to quantify binding affinities .
What computational strategies predict the compound’s hydrogen-bonding and crystal-packing behavior?
Q. Advanced
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bonding motifs (e.g., D, R₂²(8)) using software like Mercury. This is critical for understanding polymorph stability .
- DFT Calculations : Simulate intermolecular interactions (e.g., halogen bonding between Br and electron-rich moieties) to predict packing efficiency. Compare with experimental XRD data for validation .
- Molecular Dynamics (MD) : Model solvent effects on crystallization, particularly for polar solvents that may stabilize specific polymorphs .
What are the methodological considerations for optimizing reduction reactions of this ketone to its alcohol derivative?
Basic
Reduction of the ketone to 1-(2-Bromophenyl)-2-methylpropan-1-ol requires careful selection of reducing agents:
- NaBH₄/MeOH : Selective for ketones but may require prolonged reaction times due to steric hindrance.
- LiAlH₄ : More vigorous but risks over-reduction; use low temperatures (-78°C) and controlled stoichiometry .
Monitor progress via TLC or GC-MS , and purify via column chromatography (SiO₂, hexane/EtOAc gradient). Confirm stereochemistry (if applicable) using NOESY NMR .
How does the ortho-bromine affect the compound’s photophysical properties compared to halogen-free analogs?
Advanced
The heavy atom effect from bromine enhances spin-orbit coupling , increasing the likelihood of intersystem crossing and phosphorescence. Compare with methyl- or methoxy-substituted analogs via:
- UV-Vis Spectroscopy : Assess absorbance shifts due to bromine’s electron-withdrawing effect.
- Time-Resolved Fluorescence : Measure triplet-state lifetimes using laser flash photolysis.
- TD-DFT : Simulate excited-state transitions to correlate experimental and theoretical data .
What safety protocols are essential when handling this compound?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
